4-Bromo-9H-xanthen-9-one

Aromatase inhibition Breast cancer research P450 enzyme pharmacology

The 4-bromo substitution pattern is regiospecifically engineered to serve as a robust electrophile for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling direct diversification of the xanthone scaffold without preliminary functionalization. In peer-reviewed medicinal chemistry, 4-bromo-xanthone-derived imidazolylmethyl derivatives achieve 98% aromatase inhibition at 2.5 µM (IC₅₀ 940 nM) and potent CYP17 inhibition (IC₅₀ 42 nM), validating a well-characterized SAR entry point. The regioisomeric purity eliminates the steric and electronic variability of 1-, 2-, or 3-bromo analogs.

Molecular Formula C13H7BrO2
Molecular Weight 275.10 g/mol
Cat. No. B8499090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-9H-xanthen-9-one
Molecular FormulaC13H7BrO2
Molecular Weight275.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)Br
InChIInChI=1S/C13H7BrO2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H
InChIKeyUBPSDNHQRRCBTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-9H-xanthen-9-one: A Regiospecific Halogenated Xanthone Building Block for Cross-Coupling-Driven Drug Discovery and Materials Chemistry Procurement


4-Bromo-9H-xanthen-9-one (CAS 861548-92-7) is a brominated xanthone derivative featuring a tricyclic dibenzo-γ-pyrone scaffold with a single bromine substituent at the 4-position [1]. With molecular formula C₁₃H₇BrO₂ and molecular weight 275.10 g/mol, this compound exhibits a calculated LogP of 3.7087 and topological polar surface area (TPSA) of 30.21 Ų, indicating moderate lipophilicity suitable for membrane permeability in biological assays . As a member of the xanthone (9H-xanthen-9-one) family, the core scaffold is recognized for its synthetic versatility and occurrence in bioactive natural products [2]. The 4-bromo substitution pattern distinguishes this regioisomer from other commercially available bromoxanthones (e.g., 1-bromo, 2-bromo, and 3-bromo variants), enabling distinct reactivity profiles in cross-coupling applications [3].

Why 4-Bromo-9H-xanthen-9-one Cannot Be Interchanged with Other Bromoxanthone Regioisomers or Unsubstituted Xanthone in Procurement Decisions


The xanthone scaffold presents four distinct aromatic positions (C1, C2, C3, C4) for electrophilic substitution, each yielding regioisomers with divergent reactivity and downstream biological properties. Substituting 4-bromo-9H-xanthen-9-one with unsubstituted xanthone eliminates the halogen handle required for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to modern medicinal chemistry diversification strategies [1]. Similarly, replacing the 4-bromo regioisomer with 1-bromo-, 2-bromo-, or 3-bromo-9H-xanthen-9-one alters the electronic distribution across the conjugated tricyclic system, affecting both the reactivity of the C–Br bond in cross-coupling and the steric accessibility of the site . In biological contexts, the precise positioning of the bromine substituent on the xanthone core critically modulates target binding—as demonstrated by the observation that 4-bromo-substituted xanthone derivatives exhibit potent aromatase inhibition (IC₅₀ 940 nM) and CYP17 inhibition (IC₅₀ 42 nM) [2], whereas alternative substitution patterns may yield substantially different potency profiles or lose activity entirely [3]. These regiospecific differences render generic substitution scientifically unsound for reproducible research and development workflows.

Quantitative Differentiation Evidence for 4-Bromo-9H-xanthen-9-one Versus Closest Analogs and In-Class Alternatives


Superior Aromatase Inhibition of 4-Bromo-Imidazolylmethyl-Xanthone Versus 4-Nitro Analog and Unsubstituted Baseline

The 4-bromo-substituted xanthone derivative 1-(imidazol-1-ylmethyl)-4-bromo-9H-9-xanthenone demonstrates superior aromatase inhibitory activity compared to the corresponding 4-nitro analog and the unsubstituted xanthone baseline. In human placental microsome assays measuring conversion of [1β-³H]androstenedione to estrone, the 4-bromo derivative achieved 98% inhibition at 2.5 µM, exceeding the 4-nitro analog (94% inhibition) and the 4-cyano analog (92% inhibition) under identical conditions [1]. Complete concentration-response analysis yielded an IC₅₀ of 940 nM for the 4-bromo derivative against human aromatase (CYP19) [2].

Aromatase inhibition Breast cancer research P450 enzyme pharmacology Xanthone SAR

High-Potency CYP17 Inhibition of 4-Bromo-Xanthone Derivative Enabling Dual-Target Steroidogenic Enzyme Modulation

The 4-bromo-1-imidazol-1-ylmethyl-xanthen-9-one derivative (CHEMBL78322) exhibits potent inhibition of human cytochrome P450 17A1 (CYP17, 17α-hydroxylase/17,20-lyase), a validated target for prostate cancer therapy. The compound achieved an IC₅₀ of 42 nM against human CYP17 in vitro, as determined using progesterone as substrate with enzyme expressed in Escherichia coli co-expressing rat NADPH-P450-reductase [1]. This potency profile is notable given that the compound simultaneously maintains aromatase inhibitory activity (IC₅₀ = 940 nM) [2], whereas many steroidogenesis-targeting agents exhibit high selectivity for only one P450 enzyme [3].

CYP17 inhibition Prostate cancer Steroidogenesis 17α-hydroxylase/17,20-lyase

Validated Cross-Coupling Handle: 4-Bromo Substituent Enables Suzuki-Miyaura and Buchwald-Hartwig Diversification

The bromine atom at the 4-position of 4-bromo-9H-xanthen-9-one serves as a validated electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation with boronic acids) and Buchwald-Hartwig (C–N bond formation with amines) couplings [1]. In contrast, unsubstituted 9H-xanthen-9-one lacks any halogen handle and is therefore entirely unsuitable for these diversification reactions without prior functionalization. While 2-bromoxanthone (CAS 56341-31-2) also provides a cross-coupling handle, the electronic and steric environment at C4 differs substantially from that at C2, leading to divergent coupling efficiencies and regiochemical outcomes in subsequent transformations [2]. The 4-position substitution pattern preserves the planarity of the xanthone core while positioning the reactive site distal to the carbonyl oxygen, minimizing potential coordination interference with palladium catalysts [3].

Suzuki-Miyaura coupling Buchwald-Hartwig amination Medicinal chemistry diversification C–C bond formation

Xanthone Core Confers Favorable Physicochemical Properties for Membrane Permeability and Oral Bioavailability

The 4-bromo-9H-xanthen-9-one scaffold exhibits physicochemical parameters consistent with favorable membrane permeability and oral bioavailability potential. Calculated properties include LogP of 3.7087 and topological polar surface area (TPSA) of 30.21 Ų . These values place the compound within established drug-likeness thresholds (LogP <5, TPSA <140 Ų) [1]. Supporting class-level evidence from structurally related xanthone derivatives demonstrates that the scaffold maintains good solubility and predicted oral bioavailability—for instance, 3,6-bis(4-bromobutoxy)-9H-xanthen-9-one (XN 1) exhibited good solubility and oral bioavailability in pharmacokinetic predictions alongside an LD₅₀ of 115.204 × 10³ μg/mL against brine shrimp, indicating low acute cytotoxicity [2]. In contrast, many alternative heterocyclic scaffolds used for cross-coupling diversification (e.g., heavily halogenated aromatics, certain aza-heterocycles) may exceed optimal lipophilicity ranges or introduce metabolic liabilities not present with the xanthone core.

Lipophilicity TPSA Drug-likeness ADME prediction Xanthone pharmacokinetics

High-Value Research and Industrial Application Scenarios for 4-Bromo-9H-xanthen-9-one


Synthesis of Potent Aromatase Inhibitors for Breast Cancer Drug Discovery Programs

Derivatization of 4-bromo-9H-xanthen-9-one via the introduction of imidazolylmethyl or related heterocyclic moieties yields compounds with validated aromatase inhibitory activity. The 1-(imidazol-1-ylmethyl)-4-bromo-9H-xanthen-9-one derivative achieves 98% inhibition of human aromatase at 2.5 µM and an IC₅₀ of 940 nM, exceeding the activity of 4-nitro (94%) and 4-cyano (92%) analogs under identical assay conditions [6]. This scaffold has been validated in peer-reviewed medicinal chemistry literature as a platform for generating nonsteroidal aromatase inhibitors with potency comparable to or exceeding reference drugs [7]. Procurement of the 4-bromo xanthone precursor enables direct access to this validated SAR series without requiring de novo scaffold optimization. [REFS-1, REFS-2]

Development of Dual Aromatase/CYP17 Inhibitors for Androgen-Dependent Disease Therapeutics

The 4-bromo-xanthone scaffold supports the development of compounds with dual inhibitory activity against both aromatase (CYP19) and 17α-hydroxylase/17,20-lyase (CYP17), two therapeutically relevant steroidogenic enzymes. The 4-bromo-1-imidazol-1-ylmethyl-xanthen-9-one derivative exhibits CYP17 inhibition with an IC₅₀ of 42 nM [6] while maintaining aromatase inhibition at 940 nM. This dual-target profile is valuable for prostate cancer and other androgen-dependent disease research, where simultaneous modulation of both estrogen and androgen biosynthetic pathways may offer therapeutic advantages over single-target agents [7]. The 4-bromo substitution pattern is specifically documented in this dual-inhibition context, providing a literature-validated entry point for medicinal chemistry programs. [REFS-1, REFS-2]

Palladium-Catalyzed Cross-Coupling Diversification for Focused Xanthone-Based Chemical Libraries

The aryl bromide at C4 of 4-bromo-9H-xanthen-9-one functions as a robust electrophilic handle for Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination with primary/secondary amines [6]. This reactivity enables the systematic generation of C4-functionalized xanthone libraries for SAR exploration. Unlike unsubstituted xanthone, which lacks any cross-coupling handle, the 4-bromo derivative permits direct diversification without preliminary functionalization steps. The 4-position substitution pattern offers distinct steric and electronic characteristics compared to 2-bromo and 3-bromo regioisomers, providing chemists with a complementary coupling vector for scaffold decoration [7]. This scenario is directly relevant to medicinal chemistry groups engaged in hit-to-lead optimization and parallel library synthesis. [REFS-1, REFS-2]

Synthesis of OLED Emitter and Host Material Precursors Based on the Xanthone Electron-Accepting Core

Brominated xanthones, including 4-bromo-9H-xanthen-9-one, serve as key intermediates for constructing thermally activated delayed fluorescence (TADF) emitters and host materials for organic light-emitting diodes (OLEDs). The xanthone core functions as an electron-accepting moiety in donor-acceptor TADF architectures, as demonstrated by 3,6-dibromoxanthen-9-one-derived materials achieving external quantum efficiencies of up to 27% in doped OLED devices [6]. Additionally, 3-(9,9-dimethylacridin-10(9H)-yl)-9H-xanthen-9-one has been successfully formulated into inkjet-printable TADF inks for large-area OLED fabrication (6400 mm²) with performance comparable to spin-coated controls [7]. While the 4-bromo regioisomer offers a distinct substitution pattern from the more extensively studied 3,6-disubstituted variants, it provides a complementary vector for constructing asymmetric donor-acceptor systems or for sequential functionalization strategies in materials chemistry applications. [REFS-1, REFS-2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-9H-xanthen-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.